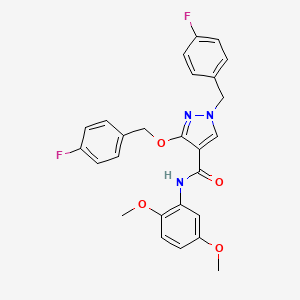
N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O4 and its molecular weight is 479.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use based on current research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a pyrazole ring, methoxy groups, and fluorobenzyl moieties. Its chemical formula is C20H22F2N4O3, and it exhibits a molecular weight of 396.41 g/mol. The presence of fluorine atoms in the structure may enhance its lipophilicity and biological activity.
Antiinflammatory Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study demonstrated that related pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . Specifically, compounds with similar structures have shown up to 85% inhibition of TNF-α at 10 µM concentration.
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been widely studied. A series of pyrazole compounds were evaluated for their activity against various bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating promising antimicrobial efficacy .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . Further investigations are needed to elucidate the specific mechanisms involved.
Neuroprotective Effects
Emerging data suggest that this compound may also exhibit neuroprotective effects. The structural features of the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions. However, detailed studies are required to confirm these effects and understand the underlying mechanisms .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and apoptosis.
- Interaction with Receptors : Potential interactions with various receptors could contribute to its neuroprotective and anticancer activities.
Case Study 1: Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity. Among them, a compound structurally similar to this compound showed significant inhibition of TNF-α production in vitro .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial activity of various pyrazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics .
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-33-21-11-12-24(34-2)23(13-21)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTWCGUSRZSDHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














